1-(3,5-Difluorobenzoyl)piperazine hydrochloride

Übersicht

Beschreibung

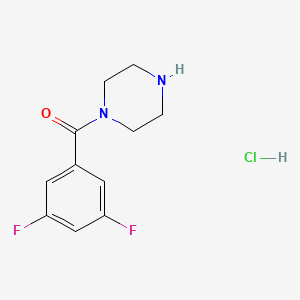

1-(3,5-Difluorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H13ClF2N2O. It is characterized by the presence of a piperazine ring substituted with a 3,5-difluorobenzoyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1-(3,5-Difluorobenzoyl)piperazine hydrochloride typically involves the reaction of 3,5-difluorobenzoyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atoms on the aromatic ring undergo substitution with nucleophiles under controlled conditions. A notable example is its reaction with hydroxylamine hydrochloride to form heterocyclic derivatives.

Example Reaction

Reaction with hydroxylamine hydrochloride in methanol under basic conditions (KOH, 40–45°C) yields 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride via intramolecular cyclization .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Hydroxylamine | Methanol, KOH, 40–45°C, 5–72 h | 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole | 59% |

| Amines | DMF, 90°C | N-substituted piperazine derivatives | 98% |

Oxidation Reactions

The piperazine nitrogen undergoes oxidation to form N-oxides. Hydrogen peroxide (H₂O₂) is commonly used under reflux conditions.

Key Observation

-

Oxidation typically occurs at the secondary amine site of the piperazine ring.

-

Products include mono- or di-N-oxides depending on stoichiometry.

Reduction Reactions

The amide bond can be reduced to form amine derivatives.

Example Protocol

-

Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Product : 3,5-Difluorobenzylpiperazine (reduced amide to methylene group).

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions to cleave the amide bond:

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux.

-

Products : 3,5-Difluorobenzoic acid and piperazine hydrochloride.

Basic Hydrolysis

-

Conditions : NaOH (aq.), 80°C.

-

Products : Sodium 3,5-difluorobenzoate and free piperazine.

Coupling and Functionalization Reactions

The piperazine nitrogen participates in acylation and alkylation reactions to generate derivatives with modified pharmacological profiles.

Acylation Example

-

Reagent : 4-Methoxybenzoyl chloride in CH₂Cl₂ with triethylamine .

-

Product : 1-(3,5-Difluorobenzoyl)-4-(4-methoxybenzoyl)piperazine .

Alkylation Example

Comparative Reactivity of Fluorinated Piperazines

Critical Analysis of Reaction Mechanisms

-

Nucleophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect activates the ring for attack by strong nucleophiles (e.g., hydroxylamine) .

-

Amide Reduction : LiAlH₄ selectively reduces the carbonyl group without altering the fluorine substituents.

-

Steric Effects : The 3,5-difluoro configuration minimizes steric hindrance, enhancing reaction rates compared to ortho-substituted analogs .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : The synthesis of 1-(3,5-Difluorobenzoyl)piperazine hydrochloride is often explored in conjunction with related compounds. For instance, the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates has been documented, demonstrating various synthetic pathways that can be adapted for this compound. These pathways typically involve the formation of hydrochloride salts from their free base forms, showcasing a versatile approach to chemical synthesis (Marvanová et al., 2016).

Molecular Structure and Interactions

Molecular Conformation Studies : Understanding the molecular structure of this compound is crucial for predicting its behavior in biological systems. Research on similar compounds, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, highlights the importance of molecular conformations and intermolecular interactions. These studies provide insights into how structural variations can affect biological activity (Mahesha et al., 2019).

Antimicrobial Applications

Antimicrobial Agent Development : The compound shows promise as a potential antimicrobial agent. Research into related piperazine derivatives has indicated that these compounds can exhibit significant antibacterial and antifungal activities against various strains. For example, studies on 1,4-disubstituted 1,2,3-triazole derivatives with piperazine carboxamides have demonstrated their efficacy against pathogenic microorganisms (Jadhav et al., 2017). This suggests that this compound may also possess similar antimicrobial properties.

Applications in Antihypertensive Agents

Antihypertensive Drug Synthesis : The compound is relevant in the synthesis of antihypertensive drugs. Related structures like N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine have been utilized in developing medications such as Doxazosin, which is used to manage hypertension. This highlights the compound's potential role in cardiovascular health (Ramesh et al., 2006).

Cancer Research Applications

Cancer Cell Cytotoxicity : Investigations into structurally related compounds have revealed significant cytotoxic effects against various cancer cell lines. For instance, derivatives like 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine have shown potent activity against cancer cells, indicating that this compound could be explored for similar applications in cancer therapy (Yarim et al., 2012).

Case Studies and Clinical Relevance

Clinical studies involving similar piperazine compounds have demonstrated their effectiveness in managing conditions such as dysmenorrhea and preterm labor by modulating uterine contractions. These findings suggest that further investigation into the therapeutic applications of this compound could yield valuable insights for clinical practices.

Data Table: Structure-Activity Relationships (SAR)

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values indicate higher potency.

Wirkmechanismus

The mechanism of action of 1-(3,5-Difluorobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Difluorobenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:

- 1-(3,4-Difluorobenzoyl)piperazine hydrochloride

- 1-(2,5-Difluorobenzoyl)piperazine hydrochloride

- 1-(3,5-Dichlorobenzoyl)piperazine hydrochloride

These compounds share structural similarities but differ in the position and type of substituents on the benzoyl ring. The unique properties of this compound, such as its specific fluorine substitution pattern, contribute to its distinct chemical and biological activities .

Biologische Aktivität

1-(3,5-Difluorobenzoyl)piperazine hydrochloride is an organic compound characterized by its unique molecular structure, which includes a piperazine ring substituted with a difluorobenzoyl group. This structural configuration contributes to its potential biological activities, particularly in the fields of neuropharmacology and oncology. The compound's molecular formula is with a molecular weight of 262.68 g/mol.

The presence of fluorine atoms in the difluorobenzoyl moiety enhances the compound's lipophilicity and receptor binding affinity, critical factors for pharmacological efficacy. This compound has been studied primarily for its interactions with various biological systems and its potential therapeutic applications.

Although specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with neurotransmitter systems, potentially modulating their activity. This interaction may involve binding to receptors or enzymes that play crucial roles in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly:

- Antipsychotic Potential : The compound has been evaluated for its ability to modulate neurotransmitter systems relevant to psychotic disorders. Studies suggest that the difluorinated structure may enhance its affinity for dopamine and serotonin receptors, which are pivotal in treating such conditions .

- Anticancer Activity : Preliminary studies have shown that derivatives of piperazine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated growth inhibition in pancreatic cancer cell lines with IC50 values indicating substantial antiproliferative activity .

Case Studies and Research Findings

A review of relevant literature reveals several key findings regarding the biological activity of this compound:

- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects on multiple cancer cell lines. For example, compounds structurally related to this compound showed significant inhibitory effects on cell proliferation across various types of cancer cells including breast and pancreatic cancers .

- Receptor Binding Studies : Binding affinity studies indicate that this compound may selectively interact with serotonin (5-HT) and dopamine (D) receptors. The reported pKi values suggest a potential for lower side effects compared to traditional antipsychotics due to its selective binding profile .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antipsychotic and anticancer potential | TBD | Enhanced lipophilicity improves receptor binding |

| 1-(4-Fluorobenzoyl)piperazine hydrochloride | Moderate antipsychotic activity | 15 | Less lipophilic than difluoro variant |

| 1-(3-Chlorobenzoyl)piperazine hydrochloride | Lower cytotoxicity | >50 | Different halogen impacts receptor interaction |

| 1-(2,5-Dichlorobenzoyl)piperazine hydrochloride | Increased hydrophilicity affecting bioavailability | TBD | May affect overall therapeutic efficacy |

Eigenschaften

IUPAC Name |

(3,5-difluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O.ClH/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15;/h5-7,14H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGWGIRTDGAURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.